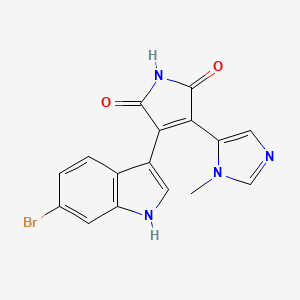

Didemnimide D

Description

Contextualization within Marine Natural Products Chemistry

Marine natural products chemistry explores the vast chemical diversity found in marine organisms, seeking to isolate, characterize, and understand the biological roles and potential applications of these compounds. Tunicates, as filter-feeding organisms, are exposed to a wide array of marine microorganisms and chemical cues, leading to the production of secondary metabolites with various ecological functions, including defense against predation and fouling. mdpi.comnih.gov The Didemnidae family, being the largest tunicate family, has been a significant focus of research in this field, yielding numerous compounds with promising bioactivities. mdpi.comnih.gov Didemnimide D is one such compound isolated from a marine tunicate, contributing to the growing library of MNPs with potential biomedical applications. nih.govnih.gov

Overview of this compound and Related Pyrrole-Derived Alkaloids

This compound is a marine alkaloid isolated from the Caribbean mangrove ascidian Didemnum conchyliatum. int-res.comint-res.comacs.org It belongs to a class of novel indole-maleimide-imidazole alkaloids, characterized by a unique carbon skeleton. acs.org this compound is part of a group of related compounds, the didemnimides (Didemnimides A-D), all isolated from the same source. int-res.comint-res.comacs.org These compounds are considered pyrrole-derived alkaloids, a group of marine alkaloids that have attracted interest due to their promising biological activities. nih.govresearchgate.net Other related pyrrole-derived alkaloids found in marine organisms include lamellarins, lukianols, polycitrins, polycitones, storniamides, ningalins, and purpurone. nih.govresearchgate.net

Detailed research findings on this compound highlight its role as a predator deterrent. Studies have shown that this compound is a potent feeding deterrent against carnivorous fish. int-res.comint-res.comacs.org Specifically, in laboratory and field assays, this compound significantly reduced feeding by the carnivorous wrasse Thalassoma bifasciatum at concentrations similar to those found in the tunicate's tissues. int-res.comint-res.comnih.gov The antipredatory activity of the didemnimides, including this compound, is highly dependent on their specific chemical structure. int-res.comint-res.com this compound, possessing both a bromine atom on the indole (B1671886) ring and a methyl group on the imidazole (B134444) ring, demonstrated deterrence in both laboratory and field settings, making it one of the most potent antipredatory chemical defenses identified from tunicates to date. int-res.comint-res.comresearchgate.net

This compound, along with Didemnimides A and E, has also been reported from the Brazilian ascidian Didemnum granulatum. nih.govacs.orgacs.org Research on Didemnum granulatum extracts led to the identification of isogranulatimide (B8811538), a G2 checkpoint inhibitor, and didemnimides A and D were present in these extracts. nih.govacs.orgacs.org

Here is a summary of the origin and activity of this compound:

| Compound | Source Organism | Origin Location | Key Activity |

| This compound | Didemnum conchyliatum | Caribbean | Predator Deterrent |

| This compound | Didemnum granulatum | Brazil | Present in extracts |

Structure

3D Structure

Properties

Molecular Formula |

C16H11BrN4O2 |

|---|---|

Molecular Weight |

371.19 g/mol |

IUPAC Name |

3-(6-bromo-1H-indol-3-yl)-4-(3-methylimidazol-4-yl)pyrrole-2,5-dione |

InChI |

InChI=1S/C16H11BrN4O2/c1-21-7-18-6-12(21)14-13(15(22)20-16(14)23)10-5-19-11-4-8(17)2-3-9(10)11/h2-7,19H,1H3,(H,20,22,23) |

InChI Key |

UGQSNWJOZBAEMD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=C3C=CC(=C4)Br |

Origin of Product |

United States |

Discovery and Isolation of Didemnimide D

Marine Biological Sources and Geographical Distribution

Didemnimide D, a notable marine alkaloid, has been identified in at least two species of colonial tunicates belonging to the genus Didemnum. These marine invertebrates are the primary biological sources from which the compound has been isolated. The geographical locations of these findings are directly linked to the natural habitats of the source organisms.

The two principal tunicate species known to produce this compound are:

Didemnum conchyliatum : This species, a mangrove ascidian, was the source for the initial discovery of the didemnimide class of alkaloids, including this compound. Collections of this tunicate that yielded the compound have been made in the Caribbean Sea.

Didemnum granulatum : This species has also been confirmed as a source of this compound. D. granulatum has a significantly wider, near-cosmopolitan distribution. The specific collections that led to the isolation of this compound were sourced from the Brazilian coastline. This tunicate is also found in various other regions, including the Western Pacific, the Indian Ocean, and the Red Sea.

The distribution of these source organisms dictates the geographical areas where this compound can be naturally found.

Table 1: Marine Biological Sources and Geographical Distribution of this compound

| Biological Source | Phylum | Class | Family | Geographical Location of Collection |

|---|---|---|---|---|

| Didemnum conchyliatum | Chordata | Ascidiacea | Didemnidae | Caribbean Sea |

| Didemnum granulatum | Chordata | Ascidiacea | Didemnidae | Brazil (Atlantic Ocean) |

Isolation Methodologies from Natural Extracts

The isolation of this compound from its natural marine sources involves multi-step extraction and chromatographic purification processes. The specific methodologies have been detailed in studies focusing on both Didemnum conchyliatum and Didemnum granulatum.

Isolation from Didemnum conchyliatum

The procedure for isolating didemnimides, including this compound, from this Caribbean tunicate began with the extraction of the frozen animal tissue. A detailed breakdown of the methodology is as follows:

Extraction : The frozen tunicate material was extracted with a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).

Solvent Partitioning : The resulting crude extract was partitioned to separate compounds based on polarity.

Flash Chromatography : The organic-soluble material was subjected to flash column chromatography using silica (B1680970) gel. A solvent gradient system, starting with 100% dichloromethane and gradually increasing the polarity with methanol, was used to elute different fractions.

High-Performance Liquid Chromatography (HPLC) : The fractions containing the compounds of interest were further purified using reversed-phase HPLC (RP-HPLC) to yield pure this compound.

Isolation from Didemnum granulatum

For the Brazilian species D. granulatum, a bioassay-guided fractionation approach was employed to isolate this compound along with other bioactive alkaloids. The key steps were:

Extraction : The collected specimens were exhaustively extracted with methanol (MeOH).

Solvent Partitioning : The methanol extract was concentrated and then partitioned between different solvents to separate compounds.

Chromatography : The active fractions were subjected to a series of chromatographic separations. This included:

Silica gel column chromatography.

Size-exclusion chromatography using Sephadex LH-20.

Final purification was achieved through reversed-phase HPLC, which successfully separated Didemnimide A and this compound.

These methods highlight the reliance on chromatographic techniques to separate and purify this compound from the complex mixture of metabolites present in the crude tunicate extracts.

Table 2: Summary of Isolation Methodologies for this compound | Source Organism | Initial Extraction Solvent | Primary Chromatographic Method

Structural Elucidation of Didemnimide D and Analogues

Advanced Spectroscopic and Spectrometric Approaches

The primary tools for elucidating the structures of didemnimides have been nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.netresearchgate.net These techniques provide crucial information about the connectivity of atoms and the molecular formula of the compounds.

NMR spectroscopy is a cornerstone in the structural assignment of organic molecules, including marine natural products like Didemnimide D. oxinst.comstanford.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the arrangement of hydrogen and carbon atoms within the molecule. Analysis of 1H and 13C NMR spectra provides information on the types of protons and carbons present, their chemical environments, and their connectivity through spin-spin coupling. researchgate.netoxinst.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are particularly valuable for establishing correlations between protons and carbons, allowing for the construction of the molecular framework. researchgate.net For instance, proton-detected 2D NMR experiments like HMQC and HMBC have been used to infer carbon resonances, especially when sample amounts are limited for standard 13C NMR. researchgate.net

Mass spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of this compound and its analogues. High-resolution mass spectrometry (HRMS) is particularly important as it provides accurate mass measurements, which can be used to determine the molecular formula. researchgate.netpittcon.org Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), are used to fragment the molecules and generate characteristic fragment ions. pittcon.orgnih.gov Analysis of the fragmentation pattern provides insights into the substructures present and the connectivity within the molecule. pittcon.org Electrospray ionization mass spectrometry (ESI-MS) is commonly used for these types of compounds. nih.gov

While NMR and MS provide extensive structural information, X-ray crystallography offers a definitive method for confirming the three-dimensional structure of a compound at the atomic level, provided suitable crystals can be obtained. wikipedia.organton-paar.com For the didemnimide family, the carbon skeleton was initially established through X-ray analysis of the non-brominated analogue, Didemnimide A. researchgate.netresearchgate.net This technique provides precise bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for confirming structures elucidated by other spectroscopic methods. wikipedia.org Although direct X-ray crystallographic data for this compound specifically might be limited in the search results, the successful application to Didemnimide A underscores its importance in validating the core structural features of this compound class. researchgate.netresearchgate.net

Stereochemical Considerations and Absolute Configuration Studies

Determining the stereochemistry and absolute configuration of natural products is crucial for understanding their biological activity and properties. reddit.com Stereochemical considerations involve the spatial arrangement of atoms in a molecule, particularly at chiral centers or double bonds. Absolute configuration refers to the precise 3D arrangement of atoms at a stereogenic center (e.g., R or S designation). reddit.comimperial.ac.uk

Studies on the didemnimides and related marine alkaloids often involve determining the absolute stereochemistry. For some marine natural products, chemical conversions followed by analysis have been used to determine absolute stereochemistry. researchgate.net Techniques such as Electronic Circular Dichroism (ECD) spectroscopy, coupled with theoretical calculations (e.g., time-dependent density functional theory, TDDFT), can also be employed to determine absolute configurations by comparing experimental and simulated spectra. researchgate.net While specific details on the absolute configuration studies of this compound were not extensively detailed in the search results, the importance of this aspect is highlighted in the characterization of related marine alkaloids and other didemnimides. researchgate.netsemanticscholar.orguq.edu.au For instance, the D/L notation is an older system for describing the absolute configuration of molecules, often used for sugars and amino acids, and predates the Cahn-Ingold-Prelog (R/S) system. reddit.comimperial.ac.ukmasterorganicchemistry.com

Total Synthesis and Chemical Modifications of Didemnimide D

Strategic Approaches to the Total Synthesis of Didemnimide D

Strategic approaches to the total synthesis of this compound and related didemnimides have involved the construction of the core heterocyclic framework. One notable strategy for related compounds like granulatimide (B1238245) and isogranulatimide (B8811538), which are structurally similar and co-occur with didemnimides, involves a biomimetic synthesis approach starting from a putative biosynthetic precursor, such as didemnimide A. This route utilizes photochemical cyclization as a key step to form the pyrrolocarbazole core. ubc.caacs.orgnih.govresearchgate.net Another approach to granulatimide and its analogues has employed the Stille coupling reaction between a stannylindole and a 4-iodoimidazole (B15931) derivative to form the indole-imidazole linkage. nih.govscispace.comnih.gov Subsequent reactions, including condensation with a maleimide (B117702) derivative and photochemical cyclization, complete the synthesis. scispace.comnih.gov While specific detailed strategies solely for this compound's total synthesis were not extensively detailed in the search results, the synthetic methodologies developed for closely related didemnimides and pyrrolocarbazoles provide a strong foundation and likely involve similar key reactions to assemble the complex ring system. The total synthesis of didemnimide A has also been reported. nih.gov

Synthetic Routes to this compound Analogues and Related Scaffolds (e.g., Granulatimides, Isogranulatimides)

Synthetic routes to this compound analogues and related scaffolds like granulatimides and isogranulatimides often involve convergent strategies to assemble the indole (B1671886), maleimide, and imidazole (B134444) units. For granulatimide and isogranulatimide, a synthetic route involved the condensation of substituted 3-bromoindoles with pyrrole (B145914) or pyrazole, followed by addition of these intermediates to maleimide or dibromomaleimide. nih.gov The resulting acyclic adducts were then subjected to photochemical cyclization to yield the desired analogues. nih.gov Another route to isogranulatimide and its congeners, including 17-methylgranulatimide and isogranulatimides A-C, has been developed. acs.orgubc.caacs.org This improved synthesis of isogranulatimide was described as concise and efficient. acs.orgacs.org Positional analogues of granulatimide and isogranulatimide, modified at the imidazole ring, have also been synthesized. scispace.comsemanticscholar.org A new synthetic route to granulatimide and its structural analogues, such as 10-methylgranulatimide, 17-methylgranulatimide, and 10,17-dimethylgranulatimide, utilized a Stille coupling reaction as a key step. nih.gov The synthesis of pyrrolic and pyrazolic analogues of granulatimide and isogranulatimide has also been reported, involving condensation and photochemical cyclization steps. nih.gov

Research findings highlight the yields obtained in different synthetic approaches. For instance, an efficient synthesis of isogranulatimide was reported to provide the compound in very good yields, around 75%, using palladium black as a hydrogen transfer agent in the photolysis of didemnimide A. acs.org In contrast, the same photolysis initially yielded granulatimide in high yield (91%) and isogranulatimide in a relatively low yield (8%). acs.org

Here is a table summarizing some reported yields for the synthesis of isogranulatimide:

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

| Didemnimide A | hν, CH₃CN, r.t., 5 h, 10% Pd/C | Isogranulatimide | 8 | acs.org |

| Didemnimide A | hν, CH₃CN, r.t., Pd black | Isogranulatimide | ~75 | acs.org |

| Didemnimide A | hν, CH₃CN, r.t., 10% Pd/C | Granulatimide | 91 | acs.org |

Semi-synthetic Derivatization and Chemical Diversification

Semi-synthetic derivatization and chemical diversification of this compound and related scaffolds aim to explore the structure-activity relationship and potentially generate compounds with improved properties. For isogranulatimide, the synthesis and evaluation of amido and amino analogues have been described. nih.gov These new derivatives were prepared in three steps from 2-imidazol-1-yl-1H-indol-5-ylamine. nih.gov Chemical diversification strategies can involve modifying different parts of the molecule, such as the indole or imidazole rings, or introducing new substituents. scispace.comnih.govsemanticscholar.org While specific examples of semi-synthetic derivatization solely focused on this compound were not prominently found, the approaches used for granulatimide and isogranulatimide analogues, which share the core structural features, are indicative of the types of modifications that could be applied to this compound. These include modifications of the imidazole ring and replacement of heterocyclic units. nih.govsemanticscholar.org Chemical diversification can also be achieved through various reaction conditions and catalysts. researchgate.netfrontiersin.orgchalmers.se

Biosynthetic Pathways and Precursor Investigations of Didemnimide D

Proposed Biosynthetic Origins in Marine Organisms

Didemnimide D was initially isolated from the Caribbean mangrove ascidian Didemnum conchyliatum. wikipedia.orguni.luebi.ac.uk Ascidians, commonly known as sea squirts, are sessile marine invertebrates that are well-established sources of structurally diverse and biologically active secondary metabolites. wikipedia.orgnih.gov The genus Didemnum is particularly noted for its rich array of chemical compounds. wikipedia.orgwikipedia.org The presence of this compound and other related alkaloids in Didemnum species points towards a marine origin for these compounds, likely as a form of chemical defense against predators or competitors in the marine ecosystem. uni.lu

Role of Symbiotic Microorganisms in this compound Production

A significant body of evidence suggests that many of the bioactive natural products isolated from marine invertebrates, including ascidians, are not produced by the host animal itself but rather by associated symbiotic microorganisms. wikipedia.orgnih.govontosight.ai This symbiotic relationship, where microorganisms live within the tissues of the host, is a common theme in marine chemical ecology. tanlab.orgnorman-network.comresearchgate.net

In the case of didemnid ascidians, symbiotic bacteria, such as those belonging to the genus Prochloron, are frequently implicated in the production of secondary metabolites. wikipedia.orgontosight.ai While Prochloron symbionts are known producers of certain compound classes like cyanobactins in didemnids, the direct involvement of specific microorganisms in the biosynthesis of didemnimides, including this compound, is strongly suggested by indirect evidence. wikipedia.orgnih.gov Many compounds isolated from Didemnum species, particularly those with polyketide-like structures, are thought to originate from symbiotic bacteria due to their resemblance to metabolites produced by cultivated bacteria. wikipedia.org The chemical diversity observed within the genus Didemnum, even among seemingly identical colonies, can potentially be attributed to the presence of cryptic microbial diversity and the metabolic capabilities of these symbionts. wikipedia.org

Although definitive biosynthetic studies specifically on this compound are limited in the provided literature, the prevailing scientific understanding strongly supports the role of symbiotic microorganisms, likely bacteria residing within the ascidian host, as the true producers of this compound. wikipedia.orgnih.gov

Enzymatic Steps and Biosynthetic Intermediates

Detailed information regarding the specific enzymatic steps and biosynthetic intermediates involved in the formation of this compound within its natural producing organism is not extensively documented in the provided search results. While general biosynthetic pathways for other classes of natural products and the roles of various enzymes (e.g., kinases, dehydrogenases) in biosynthesis are described in broader biological contexts guidetoimmunopharmacology.orgchem960.comreadthedocs.io, the precise enzymatic cascade leading to this compound has not been elucidated in these sources.

Research on related compounds, such as granulatimide (B1238245) and isogranulatimide (B8811538) (which are structurally related to didemnimide A) uni.lumetu.edu.trwikipedia.org, has explored potential synthetic routes and biomimetic transformations. For instance, isogranulatimide can be synthesized from a putative precursor like didemnimide A through processes that may involve photocyclization uni.lumetu.edu.trwikipedia.org. However, these studies primarily focus on laboratory synthesis or proposed chemical conversions rather than the in vivo enzymatic biosynthesis within the marine organism.

The complexity of isolating and culturing the specific symbiotic microorganisms responsible for producing compounds like this compound poses a significant challenge to the detailed investigation of their biosynthetic pathways. wikipedia.orgontosight.ai Advances in techniques such as metagenomic sequencing and synthetic biology offer potential avenues to further explore the enzymatic machinery and intermediates involved in the biosynthesis of these valuable marine natural products in the future. wikipedia.org

Mechanistic Investigations of Didemnimide D S Biological Activities

Molecular and Cellular Mechanisms of Action

Mechanistic studies of Didemnimide D have revealed distinct properties compared to some of its structural analogues, particularly concerning cell cycle regulation. While this compound has been identified as a potent feeding deterrent against carnivorous fish, its activity in cellular pathways, such as the G2 checkpoint, differs significantly from related compounds like Granulatimides. nih.govuri.eduresearchgate.netacs.org

Interaction with Specific Molecular Targets

Information specifically identifying direct molecular targets of this compound in mammalian cells is limited in the provided search results. The literature primarily discusses its role as a feeding deterrent in marine organisms. nih.govuri.eduresearchgate.netacs.org In the context of comparative studies with related compounds active in cellular pathways, the focus is often on the targets of those active compounds (e.g., Chk1 for Granulatimides) and how the structural differences in inactive compounds like this compound might explain their lack of interaction with these targets. researchgate.netsemanticscholar.orgpsu.edu

Impact on Cellular Pathways (e.g., noted inactivity in G2 checkpoint inhibition for this compound vs. activity for related compounds like Granulatimides)

This compound has been noted for its inactivity in inhibiting the G2 cell cycle checkpoint in mammalian cancer cells. researchgate.netpsu.edugoogle.com This contrasts with the activity observed for structurally related compounds like Granulatimide (B1238245) and Isogranulatimide (B8811538), which were identified as potent and selective inhibitors of Checkpoint kinase 1 (Chk1), a key regulator of the G2 checkpoint. researchgate.netsemanticscholar.orgpsu.eduresearchgate.netnih.gov Studies comparing the structures of active and inactive compounds, including this compound, suggest that molecular planarity and specific electrostatic potential features play a crucial role in their activity profile, particularly concerning G2 checkpoint inhibition. researchgate.net The non-planar structure of this compound, in contrast to the planar structure of active compounds like Granulatimide, is associated with its inactivity in this assay. researchgate.net

A summary of the G2 checkpoint inhibition activity for this compound and related compounds is presented below:

| Compound | G2 Checkpoint Inhibition Activity | Reference |

|---|---|---|

| This compound | Inactive | researchgate.netpsu.edugoogle.com |

| Granulatimide | Active (Potent Inhibitor) | researchgate.netsemanticscholar.orgpsu.eduresearchgate.netnih.gov |

| Isogranulatimide | Active (Potent Inhibitor) | researchgate.netsemanticscholar.orgpsu.eduresearchgate.netnih.gov |

| Didemnimide A | Inactive | researchgate.netpsu.edugoogle.com |

| Didemnimide E | Inactive | researchgate.net |

Other Identified Cellular Processes

Beyond its role as a feeding deterrent, specific details on other cellular processes directly modulated by this compound are not extensively detailed in the provided search results. The focus of the literature concerning this compound's biological activity appears heavily skewed towards its ecological function as an antipredator compound. nih.govuri.eduresearchgate.netacs.org

Structure Activity Relationship Sar Studies of Didemnimide D

Elucidation of Key Structural Features for Specific Biological Activities

Studies on the didemnimides have focused on understanding how variations in their chemical structure influence their biological effects, particularly their ability to deter predators. nih.govarchive.org

Influence of Halogenation and Methylation on Biological Response

The antipredatory activity of the didemnimides is highly dependent on their specific structural features, notably the presence of halogen atoms and methyl groups. nih.govarchive.org Comparative studies of didemnimides A, B, C, and D have highlighted the critical role of these substituents. Didemnimide D, characterized by a bromine atom on the indole (B1671886) ring and a methyl group on the imidazole (B134444) ring, has demonstrated potent feeding deterrent properties in both laboratory and field assays. nih.govarchive.org

In contrast, didemnimides A and B were found to be non-deterrent in laboratory assays against a generalist predatory reef fish. archive.org Didemnimide C showed deterrent activity in laboratory settings but was not effective in field assays conducted in the natural environment of the ascidian. nih.govarchive.org This indicates that the specific combination of a bromine on the indole ring and a methyl on the imidazole ring, as found in this compound, is crucial for robust antipredatory activity in a natural environment. nih.govarchive.org this compound was effective at a concentration of approximately 0.035 mg/mL and is considered among the most potent antipredatory chemical defenses identified from tunicates to date. nih.govarchive.org

The differential activity among the didemnimides suggests a clear structure-activity relationship where both halogenation (bromine on the indole) and methylation (methyl on the imidazole) are key determinants of potent feeding deterrence. nih.govarchive.org

| Compound | Indole Substitution | Imidazole Substitution | Laboratory Deterrence | Field Deterrence |

| Didemnimide A | Unsubstituted | Unsubstituted | No | No |

| Didemnimide B | Bromine | Unsubstituted | No | No |

| Didemnimide C | Unsubstituted | Methyl | Yes | No |

| This compound | Bromine | Methyl | Yes | Yes |

Impact of Core Skeleton Modifications on Mechanistic Profile

Modifications to the core indole-maleimide-imidazole skeleton of didemnimides can lead to related alkaloid structures with potentially altered mechanistic profiles. An example of such modification is the cyclization of didemnimide A. Didemnimide A can undergo cyclization to form isogranulatimide (B8811538) and granulatimide (B1238245), which are also naturally occurring pyrrole-derived alkaloids isolated from Didemnum granulatum. Isogranulatimide is a cyclization product of didemnimide A, formed through a condensation reaction between the C-2 position of the indole ring and a nitrogen atom on the imidazole ring. This cyclization represents a significant alteration of the core skeleton. Biomimetic synthesis studies have also explored the photocyclization of didemnimide A to yield isogranulatimide and its isomer, granulatimide. While the specific SAR of these cyclized products compared to the linear didemnimides in terms of anti-predatory activity is not detailed in the provided sources, their existence highlights how structural rearrangements of the core skeleton can lead to diverse natural products within this class.

Computational Chemistry and Molecular Modeling for SAR Analysis

Based on the available search results, specific studies employing computational chemistry and molecular modeling techniques directly for the SAR analysis of this compound or the didemnimide series (A-D) concerning their anti-predatory activity or the cyclization pathways to granulatimides were not identified. Therefore, this section cannot be elaborated upon within the strict constraints of the provided outline and the information obtained from the searches.

Preclinical Biological Activity Profiling of Didemnimide D

Ecologically Relevant Biological Activities

Didemnimide D has been identified as a key compound contributing to the chemical defense of the ascidian Didemnum conchyliatum. int-res.comint-res.comresearchgate.net

Anti-predatory and Anti-feeding Properties in Marine Environments

This compound has demonstrated potent anti-feeding properties against marine predators, particularly carnivorous fish. int-res.comint-res.comresearchgate.netnih.govresearchgate.netresearchgate.net Studies involving both laboratory and field assays have shown that this compound deters feeding. int-res.comint-res.comresearchgate.netnih.govresearchgate.netresearchgate.net

In laboratory assays, this compound, along with Didemnimide C, deterred feeding by a generalist predatory reef fish. int-res.comint-res.comresearchgate.net However, Didemnimides A and B were not deterrent in these assays. int-res.comint-res.comresearchgate.net

Field experiments conducted in the natural environment of the ascidian, specifically in seagrass beds, revealed that only this compound significantly reduced consumption by a natural assemblage of consumers compared to controls. int-res.comint-res.comresearchgate.net Neither Didemnimide C nor the fraction containing Didemnimides A and B were deterrent in the field. int-res.comint-res.comresearchgate.net

The anti-predatory activity of the didemnimides, including this compound, is highly dependent on their structure. int-res.comint-res.comnih.govresearchgate.net this compound, which possesses both a bromine on the indole (B1671886) ring and a methyl group on the imidazole (B134444) ring, was the only compound among Didemnimides A-D that inhibited feeding in both laboratory and field assays. int-res.comint-res.comnih.govresearchgate.net

This compound has been reported to deter feeding at a concentration of approximately 0.035 mg/mL, positioning it among the most potent antipredatory chemical defenses described from tunicates to date. int-res.comint-res.comresearchgate.netresearchgate.net

In Vitro Biological Assays (Non-human cellular systems)

While related compounds like granulatimide (B1238245) and isogranulatimide (B8811538) have been studied for their in vitro activities, specific comprehensive data on the antiproliferative activity of this compound against a diverse panel of non-human cell lines is less extensively reported in the provided search results compared to its ecological role.

Modulation of Specific Cellular Pathways (e.g., distinguished from G2 checkpoint inhibitors)

This compound, along with Didemnimides A and E, was found to be non-planar and did not inhibit the G2 cell cycle checkpoint in mammalian cancer cells, unlike the planar granulatimide and isogranulatimide which are potent and selective inhibitors of Chk1, a key kinase of the G2 checkpoint. semanticscholar.orgresearchgate.netacs.org This distinction in activity and structure suggests that this compound does not modulate the G2 checkpoint pathway in the same manner as its cyclized counterparts. semanticscholar.orgresearchgate.net

In Vivo Studies in Non-Human Models (e.g., aquarium or field assays with fish)

In vivo studies involving this compound have primarily focused on its ecological function as a feeding deterrent in marine organisms. nih.govresearchgate.netnih.gov As detailed in section 8.1.1, both laboratory aquarium assays and field experiments using carnivorous fish, such as the wrasse Thalassoma bifasciatum, have demonstrated that this compound effectively deters feeding at natural concentrations. int-res.comint-res.comnih.govresearchgate.net

These in vivo ecological studies provide direct evidence of this compound's biological activity in a non-human, natural setting, supporting its role as a chemical defense mechanism for Didemnum conchyliatum. int-res.comint-res.comnih.govresearchgate.net

Advanced Analytical Methodologies in Didemnimide D Research

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are fundamental for the isolation and purification of Didemnimide D from crude marine extracts. These extracts contain a diverse array of compounds, and effective separation is the critical first step before detailed analysis can occur. Chromatography separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique in natural product chemistry for achieving high-resolution separations of complex mixtures. HPLC methods can be optimized by selecting appropriate stationary phases (e.g., reversed-phase, normal-phase) and mobile phase gradients to selectively elute compounds based on their polarity and other chemical properties. Factors such as column length, particle size, and flow rate are carefully controlled to enhance separation efficiency and resolution, enabling the isolation of individual components like this compound from closely related analogues and other co-occurring metabolites.

Other chromatographic methods, such as Thin Layer Chromatography (TLC) and column chromatography, are also valuable in the initial stages of purification and for monitoring the progress of separation. The successful application of these techniques is paramount to obtaining pure samples of this compound required for subsequent spectroscopic analyses.

High-Resolution Mass Spectrometry in Natural Product Analysis

Mass Spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of natural products. High-resolution mass spectrometry (HRMS) offers the accuracy required to determine the precise molecular formula of a compound, which is a crucial piece of information for structure elucidation.

Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with liquid chromatography (LC-MS) to analyze polar and semi-polar natural products like alkaloids. LC-HRMS allows for the separation of components in a mixture by LC, followed by their ionization and mass analysis, providing mass spectral data for each separated compound. This hyphenated approach is invaluable for the analysis of complex natural product extracts, enabling the detection and preliminary identification of numerous compounds in a single analysis.

Tandem mass spectrometry (MS/MS) provides further structural details by fragmenting selected ions and analyzing the resulting fragment ions. The fragmentation pattern can offer insights into the substructures present within the molecule. HRMS and MS/MS data are critical for confirming the molecular formula and providing fragmentation evidence that supports the proposed structure of this compound. The integration of LC-MS and MS/MS is a powerful workflow for the dereplication (identification of known compounds) and characterization of novel natural products.

Advanced NMR Techniques for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structure elucidation of organic molecules, including complex natural products like this compound. NMR provides detailed information about the connectivity of atoms, the types of functional groups present, and the stereochemistry of a molecule.

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms, respectively, and their chemical environments. However, for complex structures like didemnimides, two-dimensional (2D) NMR techniques are indispensable for assigning signals and establishing through-bond and through-space correlations.

Key 2D NMR experiments used in natural product structure elucidation include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through bonds, revealing spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Bond Correlation (HMBC): Establish correlations between protons and carbons. HSQC correlates protons with the carbons they are directly attached to, while HMBC reveals correlations between protons and carbons separated by two or three bonds. These experiments are crucial for piecing together the carbon skeleton and the positions of substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provide information about the spatial proximity of nuclei, regardless of bond connectivity. These experiments are vital for determining the relative stereochemistry and conformation of a molecule.

The structures of didemnimides B, C, and D were determined using combined spectral methods, with particular emphasis on 1D and 2D NMR techniques. nih.gov Advanced NMR methods can also be applied to study the conformational flexibility of this compound and its potential interactions with other molecules, although specific detailed findings for this compound in these areas were not extensively found in the provided search results. The non-destructive nature of NMR also allows for sample recovery after analysis.

Future Perspectives and Emerging Research Avenues for Didemnimide D

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The limited availability of Didemnimide D from its natural source, the Caribbean mangrove ascidian Didemnum conchyliatum, presents a significant bottleneck for comprehensive biological evaluation and further development. uncw.edumdpi.com While the synthesis of related compounds like granulatimide (B1238245) and isogranulatimide (B8811538) has been achieved, dedicated and efficient total syntheses of this compound are crucial for advancing its research. mdpi.comnih.gov Future synthetic endeavors should focus on modular and convergent routes that allow for the rapid assembly of the core indole-maleimide-imidazole scaffold.

Key challenges in the synthesis of this compound and its analogs include the construction of the substituted indole (B1671886) and the formation of the maleimide (B117702) ring system linked to the imidazole (B134444) moiety. rsc.orgnih.gov Modern synthetic strategies that could be employed include:

Transition-Metal Catalysis: Palladium- or copper-catalyzed cross-coupling reactions could be pivotal for forging key carbon-carbon and carbon-nitrogen bonds in a highly efficient manner.

Photocatalysis: Visible-light-mediated reactions could offer mild and selective methods for constructing the complex heterocyclic core. nih.gov

Flow Chemistry: Continuous-flow synthesis could enable safer, more scalable, and reproducible production of this compound and its analogs, overcoming the limitations of batch processing.

The development of such methodologies would not only provide a sustainable supply of this compound but also facilitate the creation of a library of structural analogs. This would be invaluable for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

Exploration of Undiscovered Biological Activities and Target Identification

The known biological activities of this compound currently center on its ecological function as a potent feeding deterrent against predatory fish and its potential as a G2 cell cycle checkpoint inhibitor. mdpi.comnih.govresearchgate.netint-res.com However, the vast chemical diversity of metabolites from the genus Didemnum suggests that this compound may possess a broader spectrum of pharmacological properties. mdpi.comnih.gov Compounds isolated from this genus have exhibited a wide array of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV effects. mdpi.comnih.gov

Future research should involve comprehensive bioactivity screening of purified this compound against a diverse panel of therapeutic targets. mdpi.com High-throughput screening campaigns could rapidly assess its potential in areas such as:

Oncology: Beyond G2 checkpoint inhibition, its effects on other cancer hallmarks like apoptosis, angiogenesis, and metastasis should be investigated.

Infectious Diseases: Screening against a panel of pathogenic bacteria (including multidrug-resistant strains), fungi, and viruses is warranted.

Neurodegenerative Diseases: Given that related marine alkaloids have shown activity against kinases implicated in neurodegeneration, this is a promising area for exploration. mdpi.com

A critical parallel goal is the identification of the specific molecular targets through which this compound exerts its effects. Techniques such as affinity chromatography, chemical proteomics, and computational docking studies can be employed to pinpoint its binding partners in the cell. For instance, understanding how it interacts with components of the cell cycle machinery, such as cyclin-dependent kinases (CDKs), could pave the way for rational drug design. mdpi.com The mechanism of action for the related depsipeptide didemnin (B1252692) B, which involves the inhibition of protein and DNA synthesis, provides a conceptual framework for initiating mechanistic studies on this compound. nih.gov

| Bioactivity Profile of Compounds from the Genus Didemnum | |

| Compound Class | Reported Biological Activities |

| Didemnins | Anticancer, Antiviral, Immunosuppressive |

| Lamellarins | Anticancer (CDK5 inhibition), Anti-HIV |

| Didemnimides | Feeding Deterrent, G2 Checkpoint Inhibition |

| Eudistomins | Antibacterial |

| Virenamides | Cytotoxic |

Integration of Omics Technologies in Mechanistic Research

To gain a deeper, systems-level understanding of this compound's biological effects, the integration of "omics" technologies is an essential future step. These high-throughput approaches can provide a holistic view of the cellular response to the compound, helping to elucidate its mechanism of action and identify potential biomarkers of activity.

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression in cells treated with this compound can reveal which signaling pathways and cellular processes are perturbed. For example, RNA-sequencing could confirm the upregulation of genes involved in cell cycle arrest or identify novel pathways affected by the compound.

Proteomics: This approach focuses on changes in the entire protein complement of a cell. Quantitative proteomics can identify the specific proteins whose expression levels or post-translational modifications are altered by this compound, offering direct clues to its targets and downstream effects.

Metabolomics: By profiling the small-molecule metabolites within a cell, metabolomics can uncover shifts in cellular metabolism induced by this compound. This could highlight dependencies of treated cells on specific metabolic pathways, potentially revealing therapeutic vulnerabilities.

Genomics: While less direct for mechanistic studies of a small molecule, genomic approaches can be used to identify genes that confer sensitivity or resistance to this compound through techniques like CRISPR-Cas9 screening.

By integrating data from these different omics layers, researchers can construct detailed models of how this compound functions, moving beyond a single-target perspective to a more comprehensive network-level understanding.

Ecological and Evolutionary Chemical Biology of this compound

The study of this compound offers a compelling window into the chemical ecology and evolutionary dynamics of marine symbioses. Its established role as a chemical defense highlights its importance for the survival of its host, Didemnum conchyliatum. researchgate.netint-res.com Future research in this area should aim to answer several key questions.

One major question revolves around the true biosynthetic origin of the didemnimides. Many bioactive metabolites isolated from marine invertebrates, including ascidians, are now known to be produced by associated microbial symbionts. mdpi.comnih.gov The genus Didemnum is known to host a diverse microbiome, including cyanobacteria like Prochloron and various other bacteria that are implicated in the production of other classes of natural products. mdpi.comfrontiersin.orgresearchgate.net Determining whether this compound is produced by the ascidian itself or by a microbial partner is a critical step. This can be addressed using modern techniques such as:

Metagenomic Sequencing: Sequencing the entire genetic content of the ascidian and its associated microbes can help identify biosynthetic gene clusters (BGCs) responsible for producing indole or imidazole alkaloids. mdpi.comresearchgate.net

Localization Studies: Advanced imaging techniques, such as fluorescence microscopy and mass spectrometry imaging (MSI), can pinpoint the physical location of this compound within the ascidian's tissues, as has been done for granulatimides in tunic bladder cells. researchgate.net This can provide clues as to whether it is stored in host cells or within symbiotic bacteria.

Q & A

Q. How can researchers ethically source this compound for in vivo studies?

- Methodological Answer :

- Synthesis vs. Extraction : Prefer laboratory synthesis over marine organism extraction to avoid ecological harm.

- Animal Ethics Compliance : Adhere to ARRIVE guidelines for experimental design and reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.